![molecular formula C11H9F4N3 B11730638 1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730638.png)
1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound contains a pyrazole ring substituted with difluoromethyl and difluorophenyl groups, making it a valuable molecule for various applications, particularly in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the difluoromethylation of heterocycles via a radical process . One common method includes the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . The ring closure reaction is promoted by reacting alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine in a two-phase system with a weak base such as sodium carbonate or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes, which are optimized for yield and purity. These methods may include continuous flow reactors and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly involving the difluoromethyl and difluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor for electrophilic fluorination, and various bases and acids for promoting specific transformations . Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination can yield difluoromethylated quinazolinones, while reduction reactions may produce partially or fully reduced derivatives .
Scientific Research Applications
1-(Difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl and difluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-one: Similar in structure but with different functional groups.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct chemical properties.
Uniqueness
1-(Difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of difluoromethyl and difluorophenyl groups makes it particularly valuable for applications requiring high stability and reactivity .
Properties
Molecular Formula |
C11H9F4N3 |
|---|---|
Molecular Weight |
259.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H9F4N3/c12-8-3-1-2-7(10(8)13)6-16-9-4-5-18(17-9)11(14)15/h1-5,11H,6H2,(H,16,17) |
InChI Key |
UNMSUCZXCXZWKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11730557.png)
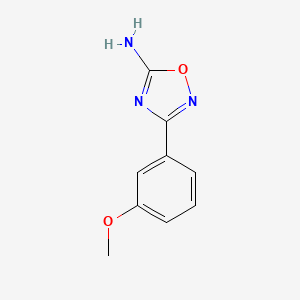
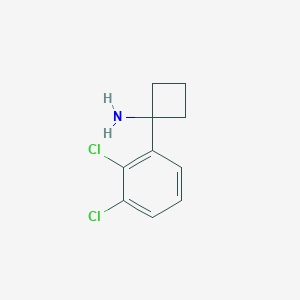


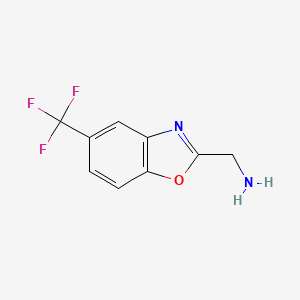
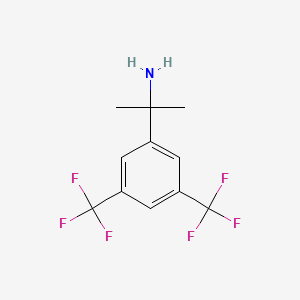
![N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B11730601.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11730603.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(diethylamino)propyl]amine](/img/structure/B11730604.png)
![(cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730623.png)
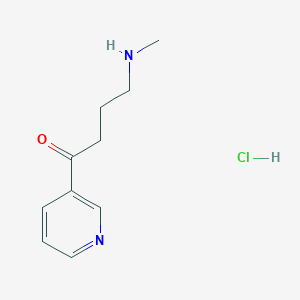
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11730629.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730633.png)
